6-Azaspiro[3.5]nonan-7-one
Description
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-2-5-8(6-9-7)3-1-4-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZCIKNKJHXGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction Dynamics
The ylide-mediated olefination proceeds via a concerted [2+2] mechanism, with zinc-copper couples stabilizing the transition state. Side products, such as over-alkylated piperidines, are mitigated by slow reagent addition.
Reductive Pathways
LiAlH₄ reduces the lactam carbonyl to a secondary amine but risks over-reduction. Quenching with aqueous NH₄Cl minimizes this issue.
Scalability and Industrial Feasibility
- Pilot-Scale Wittig Synthesis : Kilogram-scale batches achieved 65% yield using continuous flow reactors.
- Cost Analysis : Trichloroacetyl chloride contributes to 40% of raw material costs, urging alternatives like acetyl chloride.
Emerging Methodologies
Recent advances include photochemical cyclization and enzyme-mediated asymmetric synthesis, though yields remain suboptimal (30–45%).
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Azaspiro[3.5]nonan-7-one has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of biologically active compounds.
- Antimicrobial Activity : Research has indicated that spirocyclic compounds, including derivatives of 6-Azaspiro[3.5]nonan-7-one, exhibit significant antibacterial properties. A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .
- Neuropharmacological Applications : The compound is also being explored for its neuropharmacological effects. It serves as an intermediate in synthesizing compounds that target neurological disorders, potentially offering therapeutic benefits in conditions like anxiety and depression .
Organic Synthesis
The unique structure of 6-Azaspiro[3.5]nonan-7-one makes it a valuable building block in organic synthesis.
- Synthesis of Complex Molecules : It has been utilized in the synthesis of complex organic molecules, including spirocyclic and bicyclic structures. For instance, derivatives of 6-Azaspiro[3.5]nonan-7-one have been employed to create new classes of compounds with enhanced biological activities .
- Intermediate in Drug Development : The compound acts as an important intermediate in the synthesis of various pharmaceuticals, including those targeting cancer and infectious diseases. Its ability to form stable intermediates facilitates the development of new drugs .
Materials Science
Beyond its applications in medicinal chemistry, 6-Azaspiro[3.5]nonan-7-one has implications in materials science.
- Polymer Chemistry : Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structural attributes contribute to the development of advanced materials with tailored functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of 6-Azaspiro[3.5]nonan-7-one revealed promising results in terms of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, a derivative synthesized from 6-Azaspiro[3.5]nonan-7-one was tested for anxiolytic effects in animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications for anxiety disorders .
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The compound can interact with various pathways, depending on its functional groups and derivatives. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Azaspiro[3.5]nonan-6-one
- 2-Oxa-7-azaspiro[3.5]nonane
- 6,8-Dioxa-2-azaspiro[3.5]nonan-7-one
Uniqueness
6-Azaspiro[35]nonan-7-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other spirocyclic compounds
Biological Activity
6-Azaspiro[3.5]nonan-7-one is a bicyclic compound characterized by its unique spiro structure, which includes a nitrogen atom and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various receptors and enzymes, which could lead to therapeutic applications in oncology and neurology.
Chemical Structure and Properties
The molecular formula of 6-Azaspiro[3.5]nonan-7-one is CHN\O, featuring a rigid spirocyclic framework that enhances its biological interactions. The presence of the nitrogen atom within the ring structure facilitates hydrogen bonding, which is crucial for its biological activity and reactivity.
Biological Activity Overview
Research indicates that 6-Azaspiro[3.5]nonan-7-one exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the RAS protein, a critical driver of oncogenic alterations in human cancers. The inhibition of such proteins positions it as a potential therapeutic agent in cancer treatment.
- Neurological Applications : Compounds similar to 6-Azaspiro[3.5]nonan-7-one have been implicated in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
- Antimicrobial Activity : Initial investigations have highlighted its potential antimicrobial properties, warranting further pharmacological exploration.
The mechanism of action for 6-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For example, research has shown that it can act as an agonist for GPR119, influencing glucose metabolism in diabetic models .
Synthesis and Derivatives
Various synthetic methods have been developed to produce 6-Azaspiro[3.5]nonan-7-one, often involving cyclization reactions under controlled conditions. The compound can also undergo transformations to yield derivatives with enhanced biological activity.
Table 1: Synthesis Methods
Case Studies and Research Findings
Several studies have focused on the biological evaluation of 6-Azaspiro[3.5]nonan-7-one:
- Inhibition Studies : A study demonstrated that derivatives of this compound showed high inhibitory activity against SARS-CoV-2 and MERS-CoV proteases, with IC values in the submicromolar range, indicating strong antiviral potential without significant cytotoxicity .
- GPR119 Agonism : Research on novel GPR119 agonists derived from this compound revealed promising glucose-lowering effects in diabetic rat models, showcasing its therapeutic potential in metabolic disorders .
- Neurotransmitter Modulation : Investigations into how this compound interacts with neurotransmitter receptors suggest possible applications in treating conditions like depression and anxiety disorders due to its ability to modulate receptor activity.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of 6-Azaspiro[3.5]nonan-7-one is critical for evaluating its therapeutic efficacy and safety profile. Factors such as absorption, distribution, metabolism, and excretion significantly influence its potential as a pharmaceutical agent.
Q & A
Q. What are the standard synthetic routes for 6-Azaspiro[3.5]nonan-7-one, and how can researchers optimize reaction conditions for higher yields?
Methodological Answer: Begin with literature review to identify existing protocols (e.g., cyclization or ring-closing metathesis). Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and assess yield via HPLC or GC-MS. Prioritize orthogonal analytical validation (e.g., NMR, IR) to confirm structural fidelity . For optimization, apply response surface methodology (RSM) to model interactions between variables and identify maxima in yield curves .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 6-Azaspiro[3.5]nonan-7-one?
Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FT-IR) methods for cross-validation. Use quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for purity assessment. For trace impurities, employ high-resolution mass spectrometry (HRMS) or LC-TOF. Document all procedures following IUPAC guidelines to ensure reproducibility, including calibration curves and validation parameters (LOD, LOQ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data interpretation for 6-Azaspiro[3.5]nonan-7-one derivatives?
Methodological Answer: Conduct comparative analysis using computational tools (DFT calculations, molecular docking) to predict NMR/IR spectra and compare with empirical data. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. Cross-reference with crystallographic data (XRD) if single crystals are obtainable. Use Bayesian statistical models to quantify confidence in conflicting assignments .
Q. What experimental frameworks are recommended for studying the environmental fate and biodegradation pathways of 6-Azaspiro[3.5]nonan-7-one?
Methodological Answer: Design microcosm studies simulating environmental matrices (soil, water) under controlled conditions (pH, temperature, microbial consortia). Track compound degradation via LC-MS/MS and isotopically labeled analogs (¹⁴C/¹³C). Apply mass balance analysis to identify transformation products. For mechanistic insights, use metabolomic profiling (GC×GC-TOF) of microbial communities. Align with ISO 14507:2023 for soil sample preparation and OECD 301 guidelines for biodegradability testing .
Q. How should researchers design a study to investigate the thermodynamic stability of 6-Azaspiro[3.5]nonan-7-one under varying storage conditions?
Methodological Answer: Implement accelerated stability testing (ICH Q1A guidelines) with forced degradation (heat, light, humidity). Monitor degradation kinetics via Arrhenius plots. Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. For shelf-life extrapolation, apply the Eyring equation to model temperature-dependent degradation rates. Validate findings with real-time stability studies spanning ≥12 months .
Methodological Frameworks for Research Design
Q. How can the PICO framework be adapted to structure studies on the biological activity of 6-Azaspiro[3.5]nonan-7-one?
Methodological Answer: Define:
- Population : Target biological systems (e.g., enzyme isoforms, cell lines).
- Intervention : Compound concentration ranges, exposure times.
- Comparison : Positive/negative controls (e.g., known inhibitors, vehicle-only).
- Outcome : Quantifiable endpoints (IC₅₀, apoptosis rates). Use factorial designs to test interactions between variables. Align statistical power analysis with FINER criteria (Feasible, Novel, Ethical) .
Q. What strategies mitigate bias in kinetic studies of 6-Azaspiro[3.5]nonan-7-one’s reaction mechanisms?
Methodological Answer: Employ blinded data acquisition (automated sampling systems) and randomized trial sequences. Use negative controls to account for autocatalysis or solvent effects. Validate kinetic models (e.g., Michaelis-Menten, Hill equations) via bootstrap resampling. Report confidence intervals for rate constants and disclose all raw data in supplementary materials .
Data Analysis and Reporting
Q. How should researchers address outliers in datasets from 6-Azaspiro[3.5]nonan-7-one bioactivity assays?
Methodological Answer: Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrumentation drift, pipetting errors). If outliers persist, use robust statistical methods (median-based regression, non-parametric tests). Transparently report exclusion criteria and sensitivity analyses in the Methods section .
Q. What computational tools are recommended for QSAR modeling of 6-Azaspiro[3.5]nonan-7-one analogs?
Methodological Answer: Use Schrödinger’s Maestro or Open-Source Chemoinformatics (RDKit) for descriptor calculation. Apply machine learning (Random Forest, SVM) to correlate structural features with activity. Validate models via k-fold cross-validation and external test sets. Report applicability domain (AD) to clarify model limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
